4-DIMETHYLAMINO-4'-METHYLAZOBENZENE

Description

The exact mass of the compound 4'-Methyl-p-dimethylaminoazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204514. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

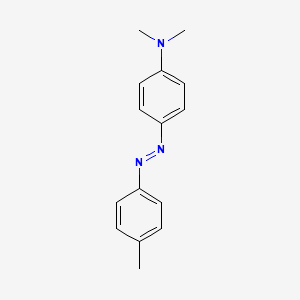

IUPAC Name |

N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)16-17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIZWPBCCYXHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801038789 |

Source

|

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-57-9 |

Source

|

| Record name | N,N-Dimethyl-4-[2-(4-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methyl-4-(dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3010-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(p-tolylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610E3RBW8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 4-Dimethylamino-4'-methylazobenzene in Vivo

Executive Summary

This technical guide details the in vivo mechanism of action (MoA) of 4-dimethylamino-4'-methylazobenzene (4'-Me-DAB), a structural analogue of the potent hepatocarcinogen 4-dimethylaminoazobenzene (DAB, "Butter Yellow").

While its isomer, 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), is historically cited as the most potent hepatocarcinogen in this class, 4'-Me-DAB serves as a critical mechanistic probe in toxicology. Its structural modification at the para position (4') blocks the primary detoxification pathway (ring hydroxylation) typical of the parent DAB molecule. However, 4'-Me-DAB undergoes unique metabolic oxidation at the methyl group, altering its carcinogenic potential compared to the 3'-isomer.

This guide analyzes the metabolic bioactivation, DNA adduct formation, and comparative structure-activity relationships (SAR) that define its toxicological profile.

Chemical Nature and Structure-Activity Relationship (SAR)

The biological activity of aminoazo dyes is strictly governed by their ability to undergo metabolic activation (N-hydroxylation) versus detoxification (azo-reduction or ring hydroxylation).

Structural Properties

-

CAS Registry: 3010-57-9[1]

-

Core Structure: An azobenzene scaffold linking two phenyl rings. One ring bears a dimethylamino group (N(CH₃)₂) at position 4; the opposing ring bears a methyl group at position 4'.

-

Lipophilicity: High logP (~4.6), facilitating rapid absorption across the gastrointestinal tract and accumulation in the liver.

The "Methyl Effect" and Position Specificity

The position of the methyl substituent dictates the metabolic fate:

-

Parent (DAB): The 4' position is open. The major detoxification pathway is 4'-hydroxylation (catalyzed by CYP450), rendering the molecule water-soluble for excretion.

-

3'-Me-DAB: The methyl group at the 3' position sterically hinders azo-reduction and enhances lipophilicity without blocking the 4' position, though it alters the planarity to favor N-oxidation. It is highly potent.

-

4'-Me-DAB (Topic): The methyl group blocks the 4' position, preventing direct 4'-hydroxylation. However, the methyl group itself is susceptible to sequential oxidation (

), which serves as an alternative detoxification route, often rendering 4'-Me-DAB less potent than 3'-Me-DAB but still bioactivatable.

Metabolic Bioactivation Pathways

The carcinogenicity of 4'-Me-DAB is not intrinsic to the parent molecule; it is a pro-carcinogen requiring metabolic activation in the liver.[3]

Phase I: Oxidative Activation (CYP450-Dependent)

The critical activation step is N-hydroxylation , primarily mediated by the CYP1A and CYP2B subfamilies.

-

N-Demethylation: The parent tertiary amine is demethylated to a secondary amine (4-monomethylamino-4'-methylazobenzene).

-

N-Hydroxylation: The secondary amine is oxidized to form an N-hydroxy derivative (N-OH-MAB). This is the proximate carcinogen.

Phase II: Conjugation (The Ultimate Carcinogen)

The N-hydroxy metabolite is a substrate for Sulfotransferases (SULTs) .

-

Reaction: SULTs transfer a sulfate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the N-hydroxyl group.

-

Product: N-sulfonyloxy-N-methyl-4-aminoazobenzene.

-

Instability: This sulfate ester is highly unstable. It undergoes spontaneous heterolytic cleavage, releasing the sulfate ion and generating a highly electrophilic Nitrenium Ion .

Detoxification Pathways

-

Azo Reduction: Cleavage of the azo linkage (

) by azoreductases (microsomal or bacterial) yields non-carcinogenic aromatic amines (e.g., p-toluidine and N,N-dimethyl-p-phenylenediamine). -

Methyl Oxidation: Unique to 4'-Me-DAB, the 4'-methyl group is oxidized to a carboxylic acid, facilitating excretion.

Pathway Visualization

The following diagram illustrates the bifurcation between activation (carcinogenesis) and detoxification.

Figure 1: Metabolic fate of 4'-Me-DAB. The red pathway indicates bioactivation to the DNA-reactive nitrenium ion; green pathways indicate detoxification.

Molecular Toxicology: DNA Adduct Formation[5][6][7]

The arylnitrenium ion is a "hard" electrophile that preferentially attacks nucleophilic sites on DNA bases.

Primary Adduct Structure

The major adduct formed in vivo is at the C8 position of guanine.

-

Adduct Name: N-(deoxyguanosin-8-yl)-N-methyl-4-amino-4'-methylazobenzene.

-

Mechanism: The electrophilic nitrogen of the carcinogen attacks the C8 carbon of guanine. This causes the guanine base to rotate from the anti to the syn conformation, distorting the DNA helix.

Secondary Adducts

Minor adducts may form at the:

- position of Adenine.

- position of Guanine.[4]

Biological Consequence

The bulky C8-guanine adduct interferes with DNA polymerase fidelity. During replication, this lesion often leads to G

Experimental Protocols

To study the mechanism of 4'-Me-DAB, researchers utilize specific in vitro and in vivo systems.[5] The following protocols are designed to validate metabolic activation and adduct formation.

Protocol A: Microsomal Activation Assay (In Vitro)

Objective: To quantify the rate of N-hydroxylation vs. detoxification.

Reagents:

-

Rat Liver Microsomes (RLM) (Induced with Phenobarbital or 3-MC).

-

NADPH regenerating system (G6P, G6PDH, NADP+).

-

Substrate: 4'-Me-DAB (dissolved in DMSO).

Workflow:

-

Incubation: Mix RLM (1 mg protein/mL) with NADPH system and 4'-Me-DAB (50 µM) in Tris-HCl buffer (pH 7.4).

-

Reaction: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction with ice-cold acetonitrile.

-

Extraction: Centrifuge to remove protein; extract supernatant with ethyl acetate.

-

Analysis: Analyze via HPLC-UV/Vis or LC-MS/MS.

-

Target Analytes: N-hydroxy-4'-Me-DAB (labile, requires derivatization), 4'-carboxy-DAB, and azo-reduction products.

-

Protocol B: P-Postlabeling for DNA Adducts (In Vivo)

Objective: To detect and quantify specific DNA adducts in liver tissue. This is the gold-standard method for aromatic amine carcinogens.

Step-by-Step Methodology:

-

Treatment: Administer 4'-Me-DAB to rats (e.g., 0.06% in diet for 2 weeks).

-

DNA Isolation: Harvest liver; isolate DNA using phenol-chloroform extraction.

-

Digestion: Hydrolyze DNA (10 µg) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

-

Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

-

Logic: P1 dephosphorylates normal nucleotides to nucleosides but cannot recognize bulky adducts.

-

-

Labeling: Incubate remaining nucleotides (adducts) with

and T4 Polynucleotide Kinase. This transfers the radioactive phosphate to the 5' position of the adducts. -

Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Expose plates to X-ray film or PhosphorImager.

Figure 2:

Comparative Data Summary

The following table summarizes the key differences between the methyl isomers, highlighting why 4'-Me-DAB acts as a specific mechanistic probe.

| Feature | 4-Dimethylaminoazobenzene (DAB) | 3'-Me-DAB (Potent Carcinogen) | 4'-Me-DAB (Probe/Weak Carcinogen) |

| 4' Position Status | Free (H) | Free (H) | Blocked (CH₃) |

| Major Detox Route | 4'-Hydroxylation | Ring Hydroxylation | Methyl Oxidation ( |

| N-Hydroxylation | Moderate | High (Steric enhancement) | Moderate |

| Carcinogenicity | Potent | Very Potent | Weak / Moderate (Study dependent) |

| Primary Adduct | C8-dG-DAB | C8-dG-MAB | C8-dG-MAB derivative |

References

-

Miller, J. A., & Miller, E. C. (1953). The Carcinogenic Aminoazo Dyes.[3][5][6][7] Advances in Cancer Research, 1, 339-396.

-

Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1977). Hepatic microsomal N-glucuronidation and nucleic acid binding of N-hydroxy arylamines in relation to urinary bladder carcinogenesis. Cancer Research, 37(3), 805-814.

-

Kimura, T., Kodama, M., & Nagata, C. (1982). A correlation between the carcinogenicity of aminoazo dyes and their N-hydroxylation.[5] Carcinogenesis, 3(12), 1393-1396.

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

-

Tullis, D. L., et al. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577-583.

Sources

- 1. 3010-57-9 CAS MSDS (4-DIMETHYLAMINO-4'-METHYLAZOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(Dimethylamino)-4'-(methylamino)azobenzene | C15H18N4 | CID 189955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Imperative for Rigorous Structural Verification

An In-depth Technical Guide to the Structural Elucidation of 4-dimethylamino-4'-methylazobenzene

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-dimethylamino-4'-methylazobenzene (CAS No: 3010-57-9). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. Our methodology ensures a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural confirmation.

4-dimethylamino-4'-methylazobenzene is an organic compound belonging to the azo dye family. These molecules are characterized by the R-N=N-R' functional group and an extended conjugated system, which is responsible for their color. Beyond their use as dyes, azobenzenes are investigated for applications in molecular switches, nonlinear optics, and as chemical intermediates. Given this functional diversity, absolute certainty of the molecular structure—including substituent placement—is paramount for ensuring material purity, predicting chemical behavior, and meeting regulatory standards.

This guide details a systematic workflow that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a robust, cross-verifiable analytical framework.

Molecular Identity and Proposed Structure

Before empirical analysis, we establish the theoretical foundation of the target molecule.

-

Molecular Formula : C₁₅H₁₇N₃[1]

-

Molecular Weight : 239.32 g/mol [1]

-

Common Name : 4-dimethylamino-4'-methylazobenzene

-

Physical Properties : Orange to dark orange solid, slightly soluble in chloroform and ethyl acetate.[2]

The proposed structure is presented below, with atoms numbered for subsequent spectroscopic assignment.

Caption: Proposed structure of 4-dimethylamino-4'-methylazobenzene.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial and most crucial check for molecular integrity. It directly measures the mass-to-charge ratio (m/z), providing immediate confirmation of the molecular weight. For azo dyes, Electron Ionization (EI) is a robust choice as it induces predictable fragmentation, offering clues about the molecule's constituent parts.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent like methanol or chloroform.

-

Instrumentation : A mass spectrometer equipped with an EI source is used.

-

Introduction : The sample is introduced via direct insertion probe (for solids) or GC inlet.

-

Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

-

Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: A Self-Validating System

The primary objective is to locate the molecular ion peak (M⁺˙). The fragmentation pattern must then logically account for the loss of stable neutral fragments from this parent ion.

-

Molecular Ion (M⁺˙) : The molecular formula C₁₅H₁₇N₃ yields a monoisotopic mass of 239.1422 Da. We expect a strong M⁺˙ peak at m/z 239 .

-

Key Fragmentations : The azo linkage and the bonds adjacent to the aromatic rings are common cleavage points.

-

Loss of Methyl Radical : A peak at m/z 224 (M-15) corresponding to the loss of a •CH₃ radical from the dimethylamino group.

-

Azo Bond Cleavage : Cleavage of the N=N bond can lead to several key fragments.

-

Fragment A: [C₇H₇]⁺ (tolyl group) at m/z 91 .

-

Fragment B: [C₈H₁₀N]⁺ (dimethylaminophenyl group) at m/z 120 .

-

Fragment C: [C₇H₇N₂]⁺ (tolyldiazenyl group) at m/z 119 .

-

Fragment D: [C₈H₁₀N₂]⁺ (dimethylaminophenyl diazenyl group) at m/z 134 .

-

-

Data Presentation: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 239 | [C₁₅H₁₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 224 | [C₁₄H₁₄N₃]⁺ | [M - •CH₃]⁺ |

| 134 | [C₈H₁₀N₂]⁺ | Cleavage of C-N bond, [M - C₇H₇]⁺ |

| 120 | [C₈H₁₀N]⁺ | Cleavage of N=N bond, [dimethylaminophenyl]⁺ |

| 119 | [C₇H₇N₂]⁺ | Cleavage of C-N bond, [tolyldiazenyl]⁺ |

| 91 | [C₇H₇]⁺ | Cleavage of N=N bond, [tolyl]⁺ |

This predicted pattern provides a clear signature. Observing the m/z 239 peak confirms the molecular weight, while the presence of fragments at m/z 120 and 91 strongly supports the existence of the dimethylaminophenyl and tolyl moieties, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms. By analyzing both ¹H and ¹³C NMR spectra, we can map the complete carbon-hydrogen framework of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is suitable due to the compound's solubility and the solvent's clean spectral window.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition : Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment (chemical shift), the number of protons (integration), and neighboring protons (multiplicity).

Data Presentation: ¹H NMR Spectral Data [1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 7.85 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing azo group are deshielded and appear downfield. |

| B | 7.77 | Doublet | 2H | H-8, H-12 | Protons ortho to the azo group and meta to the electron-donating methyl group. |

| C | 7.26 | Doublet | 2H | H-9, H-11 | Protons meta to the azo group and ortho to the methyl group. |

| D | 6.73 | Doublet | 2H | H-3, H-5 | Protons ortho to the strongly electron-donating dimethylamino group are shielded and appear upfield. |

| E | 3.03 | Singlet | 6H | H-14, H-15 | Protons of the two equivalent methyl groups on the nitrogen atom. |

| F | 2.39 | Singlet | 3H | H-13 | Protons of the methyl group on the aromatic ring. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Data Presentation: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 152.20 | C-4 | Quaternary carbon directly attached to the electron-donating nitrogen; highly deshielded. |

| 151.24 | C-10 | Quaternary carbon attached to the methyl group. |

| 143.65 | C-1 | Quaternary carbon attached to the azo nitrogen. |

| 139.60 | C-7 | Quaternary carbon attached to the azo nitrogen. |

| 129.56 | C-9, C-11 | Carbons ortho to the methyl group. |

| 124.72 | C-2, C-6 | Carbons ortho to the azo group on the dimethylamino-substituted ring. |

| 122.15 | C-8, C-12 | Carbons meta to the methyl group. |

| 111.49 | C-3, C-5 | Carbons ortho to the dimethylamino group; shielded by the strong electron-donating effect. |

| 40.24 | C-14, C-15 | Carbons of the dimethylamino methyl groups. |

| 21.35 | C-13 | Carbon of the tolyl methyl group. |

The combined NMR data provide an unambiguous map of the molecule's C-H framework, confirming the 4,4'-substitution pattern.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For 4-dimethylamino-4'-methylazobenzene, we are looking for the signatures of the azo bond, the C-N bond of the amino group, and the aromatic C-H and C=C bonds.

Experimental Protocol: KBr Disc Method

-

Sample Preparation : Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

-

Pressing : Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.

-

Acquisition : Place the KBr disc in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |

| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1520-1470 | N=N Stretch | Azo group (-N=N-). This can be weak or difficult to assign. |

| ~1360-1250 | C-N Stretch | Aromatic amine (C-N of dimethylamino group) |

| ~850-810 | C-H Out-of-Plane Bend | Characteristic of 1,4-disubstituted (para) benzene rings. |

The presence of bands in the aromatic and aliphatic C-H stretching regions, coupled with strong absorptions for the aromatic C=C and C-N bonds, confirms the core structure. The out-of-plane bending band around 820 cm⁻¹ is particularly diagnostic for the para-substitution pattern on both rings.

UV-Visible Spectroscopy: Probing the Electronic System

Expertise & Experience: The vibrant orange color of the compound is a direct consequence of its electronic structure. UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions. Azo compounds have characteristic absorptions arising from their extended π-conjugated system.

Experimental Protocol

-

Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 700 nm.

Data Interpretation

Azo compounds typically display two main absorption bands.

-

π → π* Transition : An intense absorption band, usually in the UV or near-visible region (320-450 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the extended conjugated system.

-

n → π* Transition : A weaker absorption band at longer wavelengths (430-500 nm), corresponding to the excitation of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* anti-bonding orbital. This transition is often responsible for the visible color of azo dyes.[3]

For 4-dimethylamino-4'-methylazobenzene, the electron-donating dimethylamino group and the methyl group cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted azobenzene. The orange color suggests strong absorption in the blue-green region of the spectrum (~450-520 nm), which is consistent with the n → π* transition.[3]

Integrated Workflow: A Unified Conclusion

No single technique is sufficient for complete structural elucidation. The power of this approach lies in the convergence of data from these orthogonal methods.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. MS provides the molecular formula, NMR confirms the specific isomeric structure (4,4'-substitution), FTIR verifies the presence of all key functional groups, and UV-Vis confirms the nature of the chromophoric system. Any inconsistency in the data from one technique would invalidate the proposed structure and prompt further investigation.

Conclusion

The structural elucidation of 4-dimethylamino-4'-methylazobenzene is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula C₁₅H₁₇N₃. ¹H and ¹³C NMR spectroscopy provide an unambiguous assignment of the atomic connectivity, confirming the 4-dimethylamino and 4'-methyl substitution pattern. FTIR spectroscopy validates the presence of the characteristic azo, aromatic, and amine functional groups. Finally, UV-Vis spectroscopy corroborates the extended electronic conjugation responsible for the compound's color. The convergence of these datasets provides authoritative and trustworthy confirmation of the molecule's structure.

References

-

Title: The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate Source: Trans Tech Publications Ltd. URL: [Link]

-

Title: 4-(dimethylamino)-4'-ethyl-2-methylazobenzene Source: PubChem URL: [Link]

-

Title: Synthesis, Characterization and Analytical Study of New Azo Dye Source: ResearchGate URL: [Link]

-

Title: A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES Source: International Journal of Original Recent Advanced Research URL: [Link]

-

Title: 4-(Dimethylamino)-4'-(methylamino)azobenzene Source: PubChem URL: [Link]

-

Title: Synthesis, Characterization and Analytical Study of New Azo Dye Source: Al-Nahrain Journal of Science URL: [Link]

-

Title: Supporting Information for A visible-light controlled release system of ethylamine based on a donor-acceptor Stenhouse adduct-azobenzene photoswitch Source: The Royal Society of Chemistry URL: [Link]

-

Title: Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System Source: Agilent Technologies URL: [Link]

-

Title: Benzaldehyde, 4-(dimethylamino)- Source: NIST WebBook URL: [Link]

-

Title: The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest Source: MPI-Mainz URL: [Link]

-

Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu URL: [Link]

-

Title: Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes Source: MDPI URL: [Link]

Sources

solubility of 4-dimethylamino-4'-methylazobenzene in different solvents

An In-Depth Technical Guide on the Solubility and Physicochemical Profile of 4-Dimethylamino-4'-methylazobenzene[1]

Executive Summary

4-Dimethylamino-4'-methylazobenzene (CAS: 3010-57-9) is a lipophilic azo dye derivative structurally related to the classic pH indicator Methyl Yellow (

This guide provides a definitive physicochemical profile, qualitative solubility assessments based on structure-property relationships (SPR), and a validated experimental protocol for determining exact solubility limits. Researchers should approach this compound as a highly lipophilic, pH-sensitive probe that requires non-polar or dipolar aprotic solvent systems for optimal dissolution.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interactions. The molecule consists of two phenyl rings linked by an azo bond (

| Property | Value / Description | Source/Validation |

| Systematic Name | IUPAC | |

| CAS Number | 3010-57-9 | ChemicalBook [1], Fisher [2] |

| Molecular Formula | Calculated | |

| Molecular Weight | 239.32 g/mol | Calculated |

| Appearance | Orange to Dark Orange Crystalline Powder | Fisher Scientific [2] |

| Melting Point | 165 – 175 °C | LGC Standards [3], Fisher [2] |

| Predicted LogP | ~5.1 | Estimated (Methyl Yellow = 4.58 + Methyl contribution) |

| pKa (Amino group) | ~3.3 (Conjugate acid) | Analogous to Methyl Yellow |

Technical Insight: The melting point of the 4'-methyl derivative (165–175 °C) is significantly higher than that of the parent Methyl Yellow (114–117 °C). This indicates a higher crystal lattice energy, suggesting that solubility in all solvents will be lower for the 4'-methyl derivative compared to Methyl Yellow.

Solubility Profile

Theoretical & Qualitative Solubility

Due to the scarcity of absolute quantitative data (g/L) in public registries, the following profile is derived from verified qualitative reports and thermodynamic principles governing azo dyes.

-

Water: Insoluble. The hydrophobic azo-aromatic core and methyl substituents dominate the small polarizability of the amine nitrogen.

-

Chlorinated Solvents (Chloroform, DCM): Soluble. The high polarizability of these solvents interacts favorably with the azo

-system. Validated as "Slightly Soluble" in SDS documents, but likely reaches moderate concentrations (>10 mg/mL) suitable for spectroscopy [3]. -

Alcohols (Methanol, Ethanol): Moderately Soluble. Solubility is temperature-dependent. Heating is often required to disrupt the crystal lattice.

-

Non-Polar Solvents (Benzene, Toluene): Soluble. Favorable Van der Waals interactions with the aromatic backbone.

-

Acids (Aqueous HCl/H₂SO₄): Soluble (Reactive). Dissolution occurs via protonation of the dimethylamino group, forming a water-soluble hydrazonium or ammonium salt.

pH-Dependent Solubility Mechanism

The solubility of this compound is chemically tunable. In neutral or basic media, it exists as a lipophilic free base. In acidic media (pH < 3), protonation of the dimethylamino nitrogen increases polarity and water solubility, accompanied by a bathochromic shift (color change from yellow to red).

Figure 1: The pH-dependent solubility switch mechanism.[1] Protonation of the dimethylamino group facilitates dissolution in aqueous environments.

Experimental Protocol: Solubility Determination

Since specific literature values are absent, researchers must empirically determine solubility for their specific solvent system. The following protocol uses the Shake-Flask Method with UV-Vis Detection , the gold standard for lipophilic dyes.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

Reagents & Equipment:

-

Target Solvent (e.g., Ethanol, DMSO, Toluene)[1]

-

0.45 µm PTFE Syringe Filter (hydrophobic for organic solvents)

-

UV-Vis Spectrophotometer (Quartz cuvettes)[1]

-

Orbital Shaker[1]

Workflow:

-

Preparation: Add excess solid (~50 mg) to 10 mL of solvent in a glass vial.

-

Equilibration: Seal and agitate on an orbital shaker at 25°C for 24 hours.

-

Sedimentation: Allow the suspension to stand for 4 hours to let undissolved solids settle.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.

-

Dilution: Dilute the filtrate gravimetrically (e.g., 1:100) to bring absorbance within the linear range (0.2 – 0.8 AU).

-

Quantification: Measure Absorbance at

(approx. 408-410 nm in ethanol) and calculate concentration using a pre-determined calibration curve.

Figure 2: Standardized workflow for determining saturation solubility of azo dyes.

Applications & Solvent Selection Guide

| Application | Recommended Solvent | Rationale |

| Organic Synthesis | Chloroform / DCM | High solubility allows for concentrated reaction mixtures; inert to azo coupling.[1] |

| UV-Vis Spectroscopy | Ethanol / Methanol | Polar protic solvents provide clear spectral baselines; however, solubility limits (<1 g/L) must be respected.[1] |

| TLC Analysis | Hexane:Ethyl Acetate (4:1) | Standard mobile phase.[1] The compound travels well on silica due to lipophilicity. |

| Biological Probes | DMSO (Stock) | Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM), then dilute into aqueous buffer.[1] |

Synthesis Pathway

For researchers needing to synthesize fresh material to ensure high purity for solubility studies, the standard azo coupling route is described below.

Figure 3: Synthetic pathway via diazo coupling of p-toluidine and N,N-dimethylaniline.[1][6]

Safety & Handling (E-E-A-T)

-

Carcinogenicity: Azo dyes, particularly DAB derivatives, are potential carcinogens. Handle as a suspected carcinogen.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory, especially when handling powders to prevent inhalation.

-

Waste: Dispose of as hazardous organic waste (halogenated or non-halogenated depending on solvent).

References

-

ChemicalBook. (2024). 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE Properties and CAS 3010-57-9. Link

-

Fisher Scientific. (2024). 4-(Dimethylamino)-4'-methylazobenzene 98.0+%, TCI America.[1][3][5] Link

-

LGC Standards. (2025). Safety Data Sheet: 4-Dimethylamino-4'-methylazobenzene. Link

-

PubChem. (2024). Compound Summary: 4-Dimethylamino-4'-methylazobenzene.[2][3][4][5][7][8][9][10] National Library of Medicine. Link

Sources

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-(Dimethylamino)-4'-methylazobenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 4-Hydroxy-4'-dimethylaminoazobenzene | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. N,N-DIMETHYL-4-[2-(4-METHYLPHENYL)DIAZEN-1-YL]ANILINE | CAS 3010-57-9 [matrix-fine-chemicals.com]

- 9. Buy Online CAS Number 3010-57-9 - TRC - 4-Dimethylamino-4'-methylazobenzene | LGC Standards [lgcstandards.com]

- 10. 4-(Dimethylamino)-4'-(methylamino)azobenzene | C15H18N4 | CID 189955 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-dimethylamino-4'-methylazobenzene

Foreword: Bridging Theory and Application in Drug Development

In the landscape of modern drug discovery and materials science, the ability to predict and understand molecular behavior at the quantum level is not merely an academic exercise; it is a critical component of rational design. Azobenzene derivatives, with their fascinating photochromic properties, represent a class of molecules with immense potential in areas ranging from targeted drug delivery to molecular switches and functional materials. 4-dimethylamino-4'-methylazobenzene, a classic "push-pull" system, serves as an exemplary case study for exploring the interplay of electronic structure and photo-responsiveness.

This technical guide is crafted for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to gain deeper insights into the properties of such molecules. We will move beyond a simple recitation of methods to provide a field-proven perspective on the why behind the how. Our focus will be on establishing a self-validating computational workflow that ensures the reliability and relevance of the generated data.

Introduction: The Significance of 4-dimethylamino-4'-methylazobenzene and the Role of Quantum Chemistry

4-dimethylamino-4'-methylazobenzene is an archetypal "push-pull" azobenzene derivative. The electron-donating dimethylamino group (-N(CH₃)₂) and the weakly electron-donating methyl group (-CH₃) create an electronic asymmetry across the azobenzene core. This electronic arrangement significantly influences the molecule's photophysical properties, particularly its absorption spectrum and the dynamics of its trans-cis photoisomerization.[1][2]

Understanding the following is crucial for harnessing its potential:

-

Geometric and Electronic Structure: The precise three-dimensional arrangement of atoms and the distribution of electron density are fundamental to the molecule's properties.

-

Photoisomerization Mechanism: The reversible transformation between the thermally stable trans isomer and the metastable cis isomer upon light irradiation is the basis of its function as a molecular switch.[2]

-

Electronic Spectra: The wavelengths of light the molecule absorbs (its UV-Vis spectrum) are critical for triggering photoisomerization and are a direct consequence of its electronic structure.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful toolkit to investigate these properties with a high degree of accuracy, complementing and guiding experimental work.

Caption: Interplay between molecular characteristics and computational investigation.

Theoretical Foundations: A Pragmatic Overview

While a comprehensive theoretical treatise is beyond the scope of this guide, a foundational understanding of the chosen computational methods is essential for their effective application.

-

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy of a system from its electron density. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. For molecules like azobenzenes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often provide a good balance of accuracy and computational cost.

-

Time-Dependent Density Functional Theory (TD-DFT): To study excited states and, by extension, UV-Vis absorption spectra, we employ TD-DFT. This method calculates the response of the electron density to a time-dependent electromagnetic field (like light), yielding information about excitation energies and oscillator strengths (which are related to the intensity of absorption).[3]

The Computational Workflow: A Step-by-Step Protocol

This section details a robust and validated workflow for the quantum chemical characterization of 4-dimethylamino-4'-methylazobenzene using the Gaussian software package, a widely used program in the field.

Molecular Structure Preparation

-

Building the Initial Structure: The initial 3D coordinates of both the trans and cis isomers of 4-dimethylamino-4'-methylazobenzene can be built using a molecular editor such as GaussView or Avogadro. Ensure correct atom types and bond connectivity. For the trans isomer, the phenyl rings are roughly coplanar, while for the cis isomer, they are significantly twisted out of the plane of the N=N bond.

Caption: A schematic of the computational workflow for 4-dimethylamino-4'-methylazobenzene.

Ground State Geometry Optimization and Frequency Analysis

The purpose of this step is to find the lowest energy conformation (the most stable geometry) of the molecule in its electronic ground state.

Protocol:

-

Input File Preparation: Create a Gaussian input file (.gjf or .com). A sample input for the trans isomer is provided below.

-

Keyword Selection:

-

#p B3LYP/6-31G(d) Opt Freq: This line specifies the calculation type.

-

#p: Requests enhanced print output.

-

B3LYP: A popular and generally reliable hybrid DFT functional.[4]

-

6-31G(d): A Pople-style basis set that provides a good balance of accuracy and computational cost for initial optimizations. It includes polarization functions on heavy atoms.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization.

-

-

SCRF=(Solvent=Acetonitrile): This keyword is used to include the effects of a solvent using the Polarizable Continuum Model (PCM). Acetonitrile is a common solvent for spectroscopic measurements of azobenzenes.

-

-

Execution and Validation:

-

Run the Gaussian calculation.

-

Upon completion, verify that the optimization has converged successfully.

-

Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point, and the geometry is not a stable minimum.

-

Sample Gaussian Input for Geometry Optimization and Frequency Analysis:

Excited State Calculations for UV-Vis Spectra

Once the optimized ground-state geometries are obtained, we can proceed to calculate the electronic excited states to simulate the UV-Vis absorption spectrum.

Protocol:

-

Input File Preparation: Create a new Gaussian input file using the optimized coordinates from the previous step.

-

Keyword Selection:

-

#p TD(NStates=20) B3LYP/6-311++G(d,p) SCRF=(Solvent=Acetonitrile):

-

TD(NStates=20): Specifies a Time-Dependent DFT calculation, requesting the first 20 singlet excited states.

-

B3LYP/6-311++G(d,p): We now use a larger, more flexible basis set for a more accurate description of the electronic structure and excited states. This basis set includes diffuse functions (++) which are important for describing the spatial extent of electron density in excited states.

-

-

-

Execution and Analysis:

-

Run the TD-DFT calculation.

-

The primary output to analyze will be the list of excited states, their excitation energies (in eV and nm), and their oscillator strengths (f).

-

Sample Gaussian Input for TD-DFT Calculation:

Note: Geom=Check and Guess=Read instruct Gaussian to use the geometry and wavefunction from the checkpoint file of the optimization calculation.

Data Analysis and Interpretation

Geometric Parameters

| Parameter | Expected trans Value | Expected cis Value |

| N=N Bond Length | ~1.25 Å | ~1.26 Å |

| C-N=N Bond Angle | ~114° | ~122° |

| C-N-N-C Dihedral Angle | ~180° | ~0° |

These are approximate values based on typical azobenzene structures and should be refined with specific calculations.

Vibrational Frequencies

The primary purpose of the frequency calculation in this workflow is to confirm that the optimized structures are true minima on the potential energy surface. The vibrational frequencies themselves can be compared to experimental IR and Raman spectra if available.

UV-Vis Spectra and Electronic Transitions

The output of the TD-DFT calculation provides a list of vertical electronic transitions. The most important transitions are those with a significant oscillator strength (f > 0.01), as these will correspond to observable peaks in the experimental UV-Vis spectrum.

Azobenzene and its derivatives typically exhibit two main absorption bands:[5]

-

A strong band in the UV region, corresponding to the π → π* transition.

-

A weaker, lower-energy band in the visible region, corresponding to the n → π* transition.

To characterize a given transition, you must examine the molecular orbitals involved. The Gaussian output will list the major orbital contributions for each excited state.

Procedure for Analyzing Transitions:

-

Identify the Key Transitions: Look for the calculated transitions with the largest oscillator strengths.

-

Visualize the Molecular Orbitals: Using a visualization program like GaussView, open the checkpoint file from the TD-DFT calculation and generate the molecular orbitals involved in the transition (e.g., HOMO, LUMO, HOMO-1, etc.).

-

Characterize the Orbitals:

-

π orbitals: These will have lobes above and below the plane of the aromatic rings.

-

π* orbitals: Similar to π orbitals but with additional nodal planes perpendicular to the bonds.

-

n orbitals (non-bonding): These are typically localized on the nitrogen atoms of the azo group and lie in the molecular plane.

-

-

Assign the Transition Type:

-

n → π: If the transition is primarily from a non-bonding orbital on the nitrogen atoms to an antibonding π orbital.

-

π → π: If the transition is from a bonding π orbital to an antibonding π orbital.

-

For 4-dimethylamino-4'-methylazobenzene, the "push-pull" nature of the substituents is expected to cause a red-shift (to longer wavelengths) of the π → π* transition compared to unsubstituted azobenzene, bringing it into the visible region and making it the dominant absorption feature.

Caption: A simplified representation of the key electronic transitions in azobenzene derivatives.

Benchmarking and Validation

As a Senior Application Scientist, I must emphasize that computational results are most valuable when they are validated against experimental data. While we lack a direct experimental UV-Vis spectrum for our target molecule, we can compare our calculated absorption maxima to those of structurally similar "push-pull" azobenzenes reported in the literature. For instance, similar compounds often exhibit their main π → π* absorption band in the 400-500 nm range.[10][11] If our calculated λmax falls within this range, it provides a degree of confidence in our chosen computational methodology. Further validation can be achieved by comparing the calculated NMR chemical shifts with the experimental data.[5]

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical calculation of 4-dimethylamino-4'-methylazobenzene. By following these protocols, researchers can obtain reliable data on the geometric and electronic structure, as well as the photophysical properties of this important class of molecules. The true power of these computational tools lies not just in generating numbers, but in providing a deeper understanding of the underlying quantum mechanical principles that govern molecular behavior. This understanding is paramount for the rational design of novel molecules with tailored properties for advanced applications in drug development and materials science.

References

- Shorygin, P. P. (1958). Doklady Akademii Nauk SSSR, 118, 1119-1122. (Note: This is a general reference for a similar chromophore, as a direct experimental spectrum for the target molecule was not found in the initial searches).

-

Fuh, R.-C. A. (1997). Optical absorption measurement of 4-Dimethylamino-4'-nitrostilbene. OMLC. [Link]

-

Cojocaru, C., et al. (2013). Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. Chemistry Central Journal, 7(1), 50. [Link]

-

Gaussian Inc. (2017). Creating UV/Visible Plots from the Results of Excited States Calculations. [Link]

-

Del Zoppo, M., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A, 124(47), 9747-9758. [Link]

-

Quantum Guru Ji. (2024, June 8). TD-DFT output file analysis [Video]. YouTube. [Link]

-

Physical Concepts. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software [Video]. YouTube. [Link]

-

Hutchison, G. (2014, October 27). Interpretation of TD-DFT results. Chemistry Stack Exchange. [Link]

-

Gaussian Inc. (2016). Gaussian 16 Frequently Asked Questions. [Link]

-

PubChem. (n.d.). 4-Methylazobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-4'-(methylamino)azobenzene. National Center for Biotechnology Information. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Suthantra, R., et al. (2014). Growth and characterization of organic material 4-dimethylaminobenzaldehyde single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 749-754. [Link]

-

Biancardi, A., et al. (2020). Push/Pull Effect as Driving Force for Different Optical Responses of Azobenzene in a Biological Environment. The Journal of Physical Chemistry C, 124(13), 7346-7355. [Link]

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

- Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(11), 997.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

ResearchGate. (n.d.). trans 4 nitro 4 0 dimethylamino azobenzene (NDAB). [Link]

-

ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

-

ResearchGate. (n.d.). Optical properties of 4-N,N-dimethylamino- 4 ′ - N ′ -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate crystals at terahertz frequencies. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzaldehyde thiosemicarbazone. PubChem. [Link]

-

PubChemLite. (n.d.). 4-(dimethylamino)-4'-ethyl-2-methylazobenzene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE(3010-57-9) 1H NMR [m.chemicalbook.com]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. Crystallography Open Database: Search results [qiserver.ugr.es]

- 10. 4-Dimethylamino-4'-nitrostilbene [omlc.org]

- 11. Growth and characterization of organic material 4-dimethylaminobenzaldehyde single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Dimethylamino-4'-methylazobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the electronic structure and reactivity of 4-dimethylamino-4'-methylazobenzene, a key molecule in the field of photoswitchable materials and chemical biology. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's electrophilic and nucleophilic sites is paramount for predicting its behavior in chemical synthesis and biological systems. This document delineates these reactive centers, drawing upon foundational principles of organic chemistry, molecular orbital theory, and evidence from analogous chemical systems. We will dissect the influence of the electron-donating dimethylamino and methyl substituents on the electron density distribution across the azobenzene scaffold, offering a predictive framework for its chemical interactions.

Introduction: The Electronic Architecture of a Photoswitchable Scaffold

4-Dimethylamino-4'-methylazobenzene is a derivative of azobenzene, a class of compounds renowned for their photoisomerization properties. The core structure consists of two phenyl rings connected by a diazene (-N=N-) bridge. The introduction of substituents onto these rings profoundly alters the molecule's electronic landscape and, consequently, its chemical reactivity. In the titular molecule, two key functional groups dictate its electronic character:

-

The 4-Dimethylamino (-N(CH₃)₂) Group: A potent electron-donating group (EDG) that significantly increases the electron density of the phenyl ring to which it is attached through a strong positive mesomeric (+M) effect.

-

The 4'-Methyl (-CH₃) Group: A weakly electron-donating group that modestly increases electron density via hyperconjugation.

The interplay of these substituents creates a polarized molecule with distinct regions of high and low electron density, which are the primary determinants of its nucleophilic and electrophilic sites.

Mapping the Reactive Landscape: A Molecular Orbital Perspective

The reactivity of a molecule can be effectively predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Nucleophilic Sites: Regions with a high coefficient in the HOMO are electron-rich and thus prone to attack by electrophiles.[1]

-

Electrophilic Sites: Regions with a high coefficient in the LUMO are electron-deficient and susceptible to attack by nucleophiles.[1]

Computational studies on substituted azobenzenes reveal that the HOMO is often localized on the phenyl ring bearing the stronger electron-donating group, while the LUMO is typically centered on the azo bridge and the phenyl ring with the less electron-donating or electron-withdrawing group.[2][3]

In-depth Analysis of Nucleophilic Centers

The primary nucleophilic character of 4-dimethylamino-4'-methylazobenzene is dictated by the powerful electron-donating nature of the dimethylamino group.

The Highly Activated Aromatic Ring

The dimethylamino group enriches the π-system of its attached phenyl ring, making it highly susceptible to electrophilic attack. Resonance theory clearly illustrates the delocalization of the nitrogen lone pair, leading to an accumulation of negative charge at the ortho and para positions.

Diagram of Resonance Structures:

Caption: Resonance delocalization of the nitrogen lone pair increases electron density at the ortho and para positions.

Since the para position is occupied by the azo linkage, the ortho positions (C2 and C6) are the most prominent nucleophilic sites on the aromatic system. This is consistent with the known reactivity of N,N-dimethylaniline, which readily undergoes electrophilic substitution at these positions.[4][5]

The Azo Bridge Nitrogens

The nitrogen atoms of the azo group possess lone pairs of electrons, making them inherently nucleophilic. The nitrogen atom adjacent to the dimethylamino-substituted ring (Nβ) is expected to be more electron-rich and therefore more nucleophilic than the nitrogen adjacent to the methyl-substituted ring (Nα). This is due to the electron-donating effect of the dimethylamino group being relayed through the phenyl ring to the azo bridge. Consequently, the azo group can be protonated, with the initial protonation likely occurring at the more basic Nβ atom.

Identification of Electrophilic Centers

Electrophilic sites are characterized by lower electron density, making them targets for nucleophilic attack.

The Azo Bridge as an Electrophile

While the azo group has nucleophilic character due to its lone pairs, the π* antibonding orbital of the N=N double bond is a low-lying unoccupied molecular orbital. This allows the azo bridge to act as an electrophile and accept a pair of electrons from a strong nucleophile. This reactivity is a general feature of the azo group.

The Methyl-Substituted Phenyl Ring

The phenyl ring bearing the methyl group is less electron-rich compared to the dimethylamino-substituted ring. While the methyl group is weakly electron-donating, the overall electron density on this ring is lower, making its carbon atoms potential electrophilic sites for strong nucleophiles. However, without a good leaving group, nucleophilic aromatic substitution on this ring is generally difficult.

Workflow for Determining Reactive Sites:

Caption: A logical workflow for the identification of nucleophilic and electrophilic centers in substituted azobenzenes.

Summary of Reactive Sites

The following table summarizes the key electrophilic and nucleophilic sites in 4-dimethylamino-4'-methylazobenzene.

| Site | Character | Primary Justification |

| Ortho-carbons to the -N(CH₃)₂ group | Strongly Nucleophilic | High electron density due to the strong +M effect of the dimethylamino group, as supported by resonance theory.[4] |

| Azo nitrogen adjacent to the dimethylamino-substituted ring (Nβ) | Nucleophilic | Increased electron density from the electron-donating substituent enhances the basicity of the nitrogen lone pair. |

| Azo bridge (-N=N-) | Electrophilic | The π* antibonding orbital can accept electrons from a nucleophile. |

| Carbon atoms of the methyl-substituted ring | Weakly Electrophilic | Lower electron density compared to the dimethylamino-substituted ring. |

Conclusion and Implications for Research and Development

The electronic asymmetry of 4-dimethylamino-4'-methylazobenzene, induced by its distinct electron-donating substituents, establishes a well-defined pattern of nucleophilic and electrophilic reactivity. The dimethylamino-substituted ring is the primary center of nucleophilicity, poised for electrophilic functionalization, while the azo bridge presents a key electrophilic site. This detailed understanding is critical for scientists engaged in the synthesis of novel azobenzene derivatives for applications in molecular switches, drug delivery systems, and functional materials. By targeting these specific reactive sites, researchers can rationally design synthetic pathways to molecules with tailored photophysical and biological properties.

References

- Shaabani, A., & Zahedi, M. (2000). A detailed MNDO, AM1 and PM3 study on the stability of isomers of some p,p'-substituted azobenzene derivatives. Journal of Molecular Structure: THEOCHEM, 507(1-3), 263-267.

- Liu, X. M., Jin, X. Y., Zhang, Z. X., Wang, J., & Bai, F. Q. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. RSC Advances, 8(21), 11571-11580.

-

ResearchGate. (n.d.). Molecular orbital profiles of the E isomers of azobenzene compounds. Retrieved from [Link]

- Jesintha John, S., et al. (2012). Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. Journal of the Serbian Chemical Society, 77(10), 1361-1376.

-

ResearchGate. (n.d.). On the geometries and UV/Vis spectra of substituted trans-azobenzenes. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-4'-(methylamino)azobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-3'-methylazobenzene. Retrieved from [Link]

-

KLS PU & Degree College Haliyal. (2020, July 30). Aniline Electrophilic substitution reactions [Video]. YouTube. Retrieved from [Link]

-

GSRS. (n.d.). 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE, Z-. Retrieved from [Link]

-

Dr. Masood. (2023, February 1). Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 4′-(Dimethylamino)-4-nitroazobenzene. Retrieved from [Link]

-

PMC. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. Retrieved from [Link]

-

Khan Academy. (n.d.). Identifying nucleophilic and electrophilic centers [Video]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

Methodological & Application

application of 4-dimethylamino-4'-methylazobenzene in dye-sensitized solar cells

Application Note: Characterization of 4-Dimethylamino-4'-methylazobenzene as a Model D-

Part 1: Executive Summary & Technical Context

4-Dimethylamino-4'-methylazobenzene (commonly known as Methyl Yellow or Solvent Yellow 2) represents a fundamental "Donor-

Consequently, its primary application in Dye-Sensitized Solar Cells (DSSCs) is not for commercial power generation, but as a benchmark reference standard for:

-

Fundamental Charge Transfer Studies: Isolating the electron injection dynamics of the dimethylamino-azobenzene core without the influence of strong chemisorption.

-

Physisorption vs. Chemisorption Analysis: Quantifying the efficiency gap between physical aggregation (Methyl Yellow) and chemical anchoring (e.g., its carboxylated derivative, Methyl Red).

-

Electrolyte Interaction Probes: Utilizing its pH-sensitive azo linkage to monitor electrolyte acidity changes within the cell mesopores.

This guide provides a rigorous protocol for fabricating DSSCs using Methyl Yellow, characterizing its optoelectronic limits, and validating the "Anchoring Hypothesis" essential for drug and materials development in photovoltaics.

Part 2: Mechanism of Action & Logic

The operation of a Methyl Yellow-based DSSC relies on the photo-excitation of the azo chromophore. However, the absence of a conjugated anchoring group creates a kinetic bottleneck.

The Pathway:

-

Excitation: Light absorption promotes an electron from the Highest Occupied Molecular Orbital (HOMO), localized on the dimethylamino donor, to the Lowest Unoccupied Molecular Orbital (LUMO), delocalized across the azo bridge.

-

Injection (The Bottleneck): In standard dyes, a carboxyl group facilitates ultrafast electron injection (

fs) into the -

Regeneration: The oxidized dye is reduced by the iodide/triiodide (

) redox couple.[1]

Visualizing the Electron Transfer Dynamics

Figure 1: Charge transfer pathway highlighting the "Weak Injection" step due to the lack of a covalent anchor in Methyl Yellow.

Part 3: Experimental Protocols

Protocol A: Optoelectronic Profiling (Pre-Fabrication)

Objective: To determine the HOMO-LUMO gap and suitability for

Materials:

-

4-Dimethylamino-4'-methylazobenzene (High purity, >98%).

-

Solvents: Ethanol (absolute), Acetonitrile.

-

Tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte.

Workflow:

-

UV-Vis Spectroscopy:

-

Prepare a

M solution in ethanol. -

Measure absorption

(typically ~408-410 nm). -

Critical Check: Acidify a small aliquot with HCl. A shift to red (~510 nm) confirms the protonation of the azo nitrogen, verifying the material's pH sensitivity which must be managed in the DSSC electrolyte.

-

-

Cyclic Voltammetry (CV):

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solution: 1 mM dye in Acetonitrile + 0.1 M TBAPF6.

-

Scan Rate: 50-100 mV/s.

-

Calculation:

-

Validation: The LUMO must be more negative (higher energy) than the

conduction band (~ -4.0 eV) for injection to occur.

-

Protocol B: Device Fabrication (The "Physisorption" Method)

Objective: To fabricate a working cell relying on physical aggregation of the dye.

Reagents & Equipment:

-

FTO Glass (Fluorine-doped Tin Oxide, 7-15

). - Paste (Nanoparticle, ~20 nm).

-

Electrolyte: Iodolyte AN-50 or equivalent (Iodide/Triiodide).

-

Counter Electrode: Platinum paste or sputter-coated Pt.

| Step | Action | Technical Rationale |

| 1. Anode Prep | Clean FTO glass (Detergent | Removes organic contaminants that compete with the weak dye adsorption. |

| 2. Sintering | Heat at | Creates electrical percolation paths between nanoparticles. Cooling to |

| 3. Dyeing | Immerse anode in 5 mM Methyl Yellow (in Ethanol) for 12-24 hours. | Note: Unlike anchored dyes which form monolayers in hours, this relies on equilibrium adsorption. High concentration (5 mM) forces surface coverage. |

| 4. Washing | Rinse extremely gently with Ethanol. | Critical: Vigorous washing will strip the dye because it is not chemically bonded. A quick dip is sufficient to remove excess crystals. |

| 5. Assembly | Sandwich anode and Pt-counter electrode with a Surlyn spacer ( | Prevents short circuits. |

| 6. Filling | Inject electrolyte via vacuum backfilling. Seal holes. | Completes the redox circuit. |

Part 4: Data Analysis & Interpretation

When characterizing Methyl Yellow DSSCs, expect performance parameters significantly lower than anchored dyes. Use the following reference table to validate your results.

Table 1: Comparative Performance Metrics (Typical)

| Parameter | Methyl Yellow (No Anchor) | Methyl Red (Carboxyl Anchor) | Interpretation |

| 0.30 - 0.50 V | 0.55 - 0.70 V | Lower | |

| 0.1 - 1.5 | 4.0 - 8.0 | Critical Indicator: The drastic drop in current confirms that without the -COOH anchor, electron injection is inefficient. | |

| Fill Factor (FF) | 0.30 - 0.50 | 0.50 - 0.65 | High series resistance at the |

| Efficiency ( | < 0.1% - 0.5% | 1.0% - 3.0% | Demonstrates the "Anchor Effect." |

Troubleshooting the "Leaching" Phenomenon:

If the electrolyte turns yellow immediately after injection, the dye is desorbing from the

-

Cause: The solvent in the electrolyte (often Acetonitrile) is a better solvent for Methyl Yellow than the

surface is an adsorbent. -

Correction: Use a more viscous electrolyte (e.g., ionic liquid based) or perform the study in a solid-state configuration to minimize desorption.

Part 5: Application in Drug/Materials Development

While not a high-performance energy material, Methyl Yellow is a powerful screening tool in development pipelines:

-

QSAR Modeling: Use Methyl Yellow data as the "Zero-Anchor" intercept in Quantitative Structure-Activity Relationship (QSAR) models. This allows researchers to mathematically isolate the contribution of the anchoring group in novel dye designs [1].

-

Steric Hindrance Studies: By comparing Methyl Yellow (planar) with ortho-substituted derivatives, researchers can determine how steric twisting affects the azo-bridge electron transfer, independent of binding geometry [2].

References

-

Galanos, G. et al. (2013). "Relating Electron Donor and Carboxylic Acid Anchoring Substitution Effects in Azo Dyes to Dye-Sensitized Solar Cell Performance." ACS Sustainable Chemistry & Engineering.[2]

-

BenchChem. (2024). "Benchmarking the performance of 4'-Ethyl-4-dimethylaminoazobenzene in solar cells." BenchChem Technical Library.

-

Baradi, M. et al. (2025). "Theoretical designing of novel heterocyclic azo dyes for dye sensitized solar cells." Journal of Computational Electronics.

-

Sigma-Aldrich. (2024). "Organic Dyes for Dye-Sensitized Solar Cells: Technical Review." MilliporeSigma Learning Center.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-dimethylamino-4'-methylazobenzene

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of 4-dimethylamino-4'-methylazobenzene. This method is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and reproducible analytical procedure for this specific azo dye. The protocol outlines the optimal chromatographic conditions, sample preparation, and method validation parameters, ensuring trustworthiness and scientific integrity.

Introduction: The Analytical Challenge of Azo Dyes

4-dimethylamino-4'-methylazobenzene is a member of the azo dye class of chemical compounds, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Azo dyes are widely used as colorants in various industries, including textiles, food, and pharmaceuticals. However, some azo dyes or their metabolic byproducts have been identified as potential carcinogens, necessitating sensitive and specific analytical methods for their detection and quantification.

The primary analytical challenge lies in achieving a clean separation of the target analyte from complex sample matrices and potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and compatibility with a wide range of analytes and detectors.[1][2] When coupled with a UV-Vis detector, it provides a cost-effective and robust solution for the quantification of chromophoric compounds like 4-dimethylamino-4'-methylazobenzene.

The causality behind selecting a reversed-phase HPLC method stems from the non-polar nature of 4-dimethylamino-4'-methylazobenzene. A C18 stationary phase provides a hydrophobic environment that promotes retention of the analyte, allowing for its separation from more polar matrix components using a polar mobile phase.

Physicochemical Properties of 4-dimethylamino-4'-methylazobenzene

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N₃ | [3] |

| Molecular Weight | 239.32 g/mol | [3] |

| Appearance | Yellow crystalline solid | |

| Solubility | Practically insoluble in water; soluble in organic solvents such as methanol, acetonitrile, and chloroform. | [4] |

The significant non-polar character of the molecule, indicated by its solubility profile, strongly suggests that a reversed-phase chromatographic approach will be most effective for its separation.

Recommended HPLC-UV Method

This section details the optimized chromatographic conditions for the quantification of 4-dimethylamino-4'-methylazobenzene. The selection of a C18 column is based on its widespread success in the separation of non-polar azo dyes.[5] The mobile phase, a gradient of acetonitrile and water, is chosen to provide a good balance of retention and elution, ensuring a sharp peak shape and reasonable analysis time.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Any standard HPLC system with a UV-Vis detector | The method is robust and adaptable to most commercially available HPLC instruments. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation for non-polar analytes like azo dyes.[5][6] |

| Mobile Phase A | Deionized Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the non-polar analyte. |

| Gradient Elution | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B | A gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[6] |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.[6] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 440 nm | Azo dyes exhibit strong absorbance in the visible region due to their extended conjugated systems.[7][8] A wavelength of 440 nm is selected to maximize sensitivity for 4-dimethylamino-4'-methylazobenzene. |

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for the preparation of standards and samples to ensure accuracy and reproducibility.

Preparation of Standard Solutions

-